![molecular formula C9H8N2O B1582855 di(1H-pyrrol-2-yl)methanone CAS No. 15770-21-5](/img/structure/B1582855.png)
di(1H-pyrrol-2-yl)methanone
Overview
Description
“Di(1H-pyrrol-2-yl)methanone” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains two 1H-pyrrol-2-yl groups attached to a methanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 160.17 . Unfortunately, other specific properties such as density, boiling point, and melting point are not provided in the search results .
Scientific Research Applications
Synthesis and Organic Chemistry
Novel Synthesis of Pyrrolo[1,2-b]cinnolin-10-one : The reduction of certain derivatives of di(1H-pyrrol-2-yl)methanone leads to the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a compound with potential applications in organic chemistry and materials science (Kimbaris & Varvounis, 2000).
Formation of Bicycles with Fused Pyrrole, Indole, Oxazole, and Imidazole Rings : Benzotriazol-1-yl derivatives of this compound can react to form complex structures with fused rings, indicating its role in the synthesis of diverse heterocyclic compounds (Katritzky, Singh, & Bobrov, 2004).
One-pot Synthesis Techniques : Efficient one-pot synthesis methods using this compound have been developed for creating pyrrole derivatives, highlighting its utility in streamlining organic synthesis processes (Kaur & Kumar, 2018).
Biological and Medicinal Applications
Antimicrobial Activities : Certain organotin(IV) complexes derived from this compound show significant antimicrobial activities, suggesting potential applications in drug development (Singh, Singh, & Bhanuka, 2016).
Inhibitors of Fructose-1,6-bisphosphatase : Compounds derived from this compound, such as ethyl 3-(3,5-dimethyl-1H-pyrrol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoate, show inhibitory activities against fructose-1,6-bisphosphatase, an enzyme target in the treatment of type 2 diabetes (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).
Material Science
- High Nuclearity Copper and Copper-Lanthanide Clusters : this compound derivatives are used in synthesizing high nuclearity copper and copper-lanthanide clusters, which have applications in materials science due to their unique structural and magnetic properties (Sheng, Yu, & Li, 2008).
properties
IUPAC Name |
bis(1H-pyrrol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKURXRUXRNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935780 | |
Record name | Di(1H-pyrrol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15770-21-5 | |
Record name | Di-1H-pyrrol-2-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15770-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PYRROL-2-YL KETONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di(1H-pyrrol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80935780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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